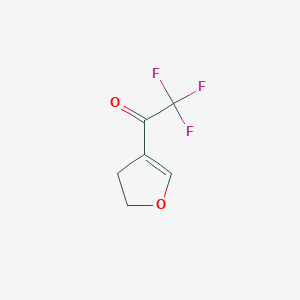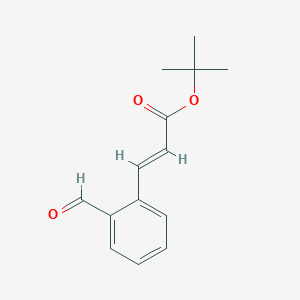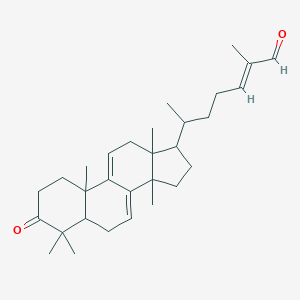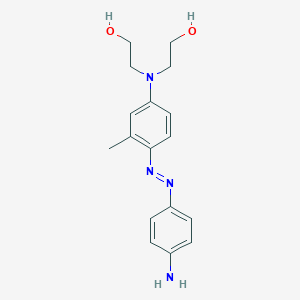![molecular formula C56H46N4O4 B010703 5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin CAS No. 106456-81-9](/img/structure/B10703.png)
5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin (TPOP) is a type of porphyrin that is widely studied in the fields of chemistry and biochemistry. It is a symmetric tetrapyrrole macrocycle that is composed of four pyrrole rings linked by four methylene bridges. TPOP has a wide range of applications in scientific research due to its unique structure and properties.
Applications De Recherche Scientifique
Preparation of Montmorillonite-based Composites
5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin (H2TCPP) molecules were grafted on interfaces of (3-aminopropyl)triethoxysilane (APTES)-pillared montmorillonite (MMT) by dehydration condensation reaction . This modification of MMT with H2TCPP has potential applications in biomedicine and environment .
Synthesis of Co Metal–Organic Framework
A Co metal–organic framework assembled from 5,10,15,20-tetrakis ( (pyridin-4-yl)phenyl)porphyrin; TPhPyP) “Co-MTPhPyP” was synthesized . This framework showed effective removal of Pb (II) and Cu (II) in an aqueous medium .
Potential Use as Drugs
Cationic derivatives of 5,10,15,20-Tetra(4-pyridyl)porphyrin were predicted to have potential use as drugs for treatment of ischemic heart disease and cerebral palsy .
Interaction with DNA
Porphyrins and metalloporphyrins have many potential applications in biological and medicine such as photo-dynamic therapy . The interaction between DNA and cationic porphyrins has been studied intensively for its unique physicochemical properties in the interaction with nucleic acid .
Photodynamic Antimicrobial Activity
This novel molecule has potential as an alternative treatment for infections caused by P. aeruginosa and S. aureus .
Mécanisme D'action
Target of Action
Similar porphyrin-based compounds have been shown to interact with dna and proteins .
Mode of Action
It’s known that porphyrin molecules can assemble into j-aggregates, which may influence their interaction with targets .
Biochemical Pathways
Porphyrin-based compounds are often involved in photoinduced processes .
Result of Action
Some porphyrin-based compounds have been shown to enhance the photocatalytic activity of nanoparticles in the degradation of certain dyes .
Action Environment
It’s known that the compound can be grafted onto certain surfaces, which may influence its stability and efficacy .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin can be achieved through a multi-step reaction process. The key steps involve the synthesis of the intermediate compounds, followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "4-bromoanisole", "prop-2-en-1-ol", "pyrrole", "p-toluenesulfonic acid", "copper(II) acetate monohydrate", "acetic anhydride", "acetic acid", "triethylamine", "4-hydroxybenzaldehyde", "dimethylformamide", "zinc acetate dihydrate", "pyridine", "tetrakis(pentafluorophenyl)porphyrin" ], "Reaction": [ "Step 1: Synthesis of 4-(prop-2-en-1-yl)anisole by reacting 4-bromoanisole with prop-2-en-1-ol in the presence of copper(II) acetate monohydrate and p-toluenesulfonic acid in acetic acid.", "Step 2: Synthesis of 5-(4-prop-2-en-1-yloxyphenyl)-10,15,20-triphenylporphyrin by reacting pyrrole with 4-(prop-2-en-1-yl)anisole and p-toluenesulfonic acid in acetic acid.", "Step 3: Synthesis of 5,10,15-tris(4-prop-2-en-1-yloxyphenyl)-20-phenylporphyrin by reacting 5-(4-prop-2-en-1-yloxyphenyl)-10,15,20-triphenylporphyrin with 4-hydroxybenzaldehyde in the presence of triethylamine and dimethylformamide.", "Step 4: Synthesis of 5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin by reacting 5,10,15-tris(4-prop-2-en-1-yloxyphenyl)-20-phenylporphyrin with zinc acetate dihydrate and pyridine in dimethylformamide." ] } | |
Numéro CAS |
106456-81-9 |
Formule moléculaire |
C56H46N4O4 |
Poids moléculaire |
839 g/mol |
Nom IUPAC |
5,10,15,20-tetrakis(4-prop-2-enoxyphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C56H46N4O4/c1-5-33-61-41-17-9-37(10-18-41)53-45-25-27-47(57-45)54(38-11-19-42(20-12-38)62-34-6-2)49-29-31-51(59-49)56(40-15-23-44(24-16-40)64-36-8-4)52-32-30-50(60-52)55(48-28-26-46(53)58-48)39-13-21-43(22-14-39)63-35-7-3/h5-32,57-58H,1-4,33-36H2 |
Clé InChI |
GZRMDQBPKLOPQW-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCC=C)C8=CC=C(C=C8)OCC=C)C9=CC=C(C=C9)OCC=C)N3 |
SMILES canonique |
C=CCOC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCC=C)C8=CC=C(C=C8)OCC=C)C9=CC=C(C=C9)OCC=C)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



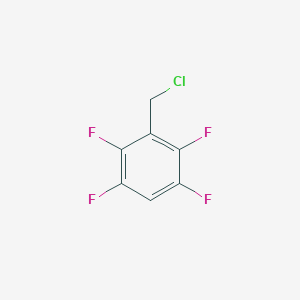
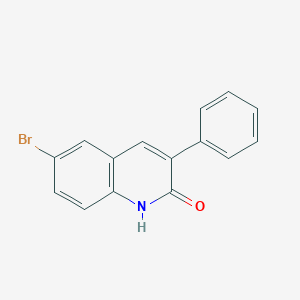




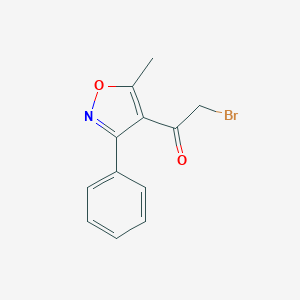


![[Bromo(dideuterio)methyl]benzene](/img/structure/B10639.png)
